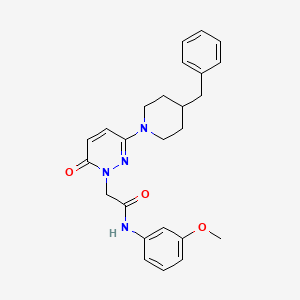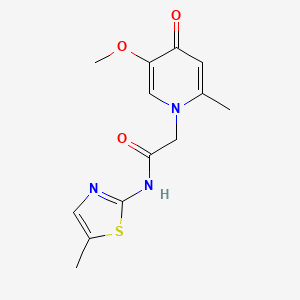![molecular formula C27H28N6OS B12168376 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B12168376.png)
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-吡啶-3-基亚甲基氨基]乙酰胺是一种结构复杂的有机化合物,包含三唑环、吡啶环和各种官能团。
准备方法
合成路线和反应条件
2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-吡啶-3-基亚甲基氨基]乙酰胺的合成通常涉及多个步骤。该过程首先制备三唑环,然后引入叔丁基苯基和甲基苯基。最后几步涉及硫代基的形成和吡啶-3-基亚甲基氨基部分的连接。反应条件通常需要特定的催化剂、溶剂和温度控制,以确保获得高纯度和高产率的所需产物。
工业生产方法
这种化合物的工业生产可能涉及实验室合成方法的放大。这包括优化反应条件以最大限度地提高产率并减少副产物。连续流动化学和自动化合成等技术可用于提高效率和可重复性。
化学反应分析
反应类型
2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-吡啶-3-基亚甲基氨基]乙酰胺可以进行各种化学反应,包括:
氧化: 硫代基可以被氧化形成亚砜或砜。
还原: 在特定条件下,该化合物可以被还原以修饰三唑环或其他官能团。
取代: 各种取代反应可能会发生,特别是在三唑和吡啶环上。
常用试剂和条件
这些反应中使用的常用试剂包括用于氧化的过氧化氢或间氯过氧苯甲酸等氧化剂,用于还原的硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。反应条件(如温度、溶剂和 pH 值)会仔细控制,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,硫代基的氧化可以产生亚砜或砜,而取代反应可以将新的官能团引入三唑或吡啶环。
科学研究应用
2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-吡啶-3-基亚甲基氨基]乙酰胺有几种科学研究应用:
化学: 它用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它可用于开发新材料或作为工业过程中的催化剂。
作用机制
2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-吡啶-3-基亚甲基氨基]乙酰胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变它们的活性并触发一系列生化事件。确切的途径和靶标取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-吡啶-3-基亚甲基氨基]乙酰胺由于其官能团和结构特征的独特组合而脱颖而出。
属性
分子式 |
C27H28N6OS |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C27H28N6OS/c1-19-7-13-23(14-8-19)33-25(21-9-11-22(12-10-21)27(2,3)4)31-32-26(33)35-18-24(34)30-29-17-20-6-5-15-28-16-20/h5-17H,18H2,1-4H3,(H,30,34)/b29-17- |
InChI 键 |
BXAYFIZVWMVXFZ-RHANQZHGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168307.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12168312.png)
![2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl-](/img/structure/B12168314.png)
![Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B12168330.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide](/img/structure/B12168331.png)

![4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B12168342.png)
![4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12168347.png)
![N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168358.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide](/img/structure/B12168360.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B12168363.png)
![1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B12168366.png)

